Biochemical Potency: Comparable BRAF V600E Inhibition with Added EGFR Activity
Lifirafenib exhibits a dual inhibition profile. It inhibits recombinant BRAF V600E kinase domain with an IC50 of 23 nM, which is comparable to vemurafenib (IC50 = 31 nM) [1]. Critically, lifirafenib also potently inhibits EGFR with an IC50 of 29 nM, whereas vemurafenib is reported to be >10 µM for EGFR, effectively conferring >300-fold selectivity [2]. This functional dual activity is absent in first-generation inhibitors like dabrafenib (BRAF V600E IC50 ~0.65 nM, EGFR inactive) and encorafenib (BRAF V600E IC50 ~0.35 nM, EGFR inactive) [3].
| Evidence Dimension | Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | BRAF V600E: 23 nM; EGFR: 29 nM |
| Comparator Or Baseline | Vemurafenib: BRAF V600E 31 nM, EGFR >10,000 nM; Dabrafenib: BRAF V600E 0.65 nM, EGFR inactive; Encorafenib: BRAF V600E 0.35 nM, EGFR inactive |
| Quantified Difference | EGFR IC50: 29 nM (Lifirafenib) vs. >10,000 nM (Vemurafenib) vs. Inactive (Dabrafenib/Encorafenib) |
| Conditions | Recombinant kinase domain biochemical assays |
Why This Matters
Procurement of lifirafenib enables direct study of vertical MAPK pathway inhibition in EGFR-expressing models without requiring co-treatment with separate EGFR inhibitors.
- [1] Tang Z, Yuan X, Du Q, et al. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers. Molecular Cancer Therapeutics. 2015;14(10):2187–2197. View Source
- [2] Bollag G, Hirth P, Tsai J, et al. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature. 2010;467(7315):596-599. View Source
- [3] Pfizer Medical Information. BRAFTOVI (encorafenib) Clinical Pharmacology. IC50 = 0.35 nM (BRAF V600E). View Source
